

Technical Deep Dive: Structure-Activity Relationship (SAR) of Morpholine-4-Carboxylates

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Compound of Interest

Compound Name:	<i>Ethyl 5-cyano-3,3-dimethylmorpholine-4-carboxylate</i>
CAS No.:	1803610-14-1
Cat. No.:	B2799462

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Executive Summary: The Morpholine-Carbamate Nexus

In the landscape of medicinal chemistry, the morpholine heterocycle is a "privileged scaffold," valued for its ability to optimize physicochemical properties such as solubility, lipophilicity, and metabolic stability. Morpholine-4-carboxylates (defined as the N-alkoxycarbonyl morpholine moiety, 1) represent a specific subclass where the morpholine nitrogen is acylated by a carboxylate group (forming a carbamate linkage).

This structural modification serves three critical functions in drug design:

- **Basicity Modulation:** It effectively quenches the basicity of the morpholine nitrogen (reducing pKa from ~8.3 to neutral), altering blood-brain barrier (BBB) permeability and lysosomal trapping.

- **Prodrug Capabilities:** The carbamate linkage acts as a metabolically labile or stable linker, depending on the "R" substituent, useful for solubilizing lipophilic alcohols.
- **Pharmacophoric Interactions:** The carbonyl oxygen serves as a hydrogen bond acceptor (HBA), while the morpholine oxygen maintains its role as a weak HBA, creating a distinct electrostatic signature for receptor binding (e.g., in Dopamine D4 antagonists).

This guide dissects the SAR of this moiety, providing actionable protocols for synthesis and biological evaluation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Structural Anatomy & SAR Dimensions

The SAR of morpholine-4-carboxylates is multidimensional. We analyze the molecule in three zones: the Morpholine Core (Zone A), the Carbamate Linker (Zone B), and the Distal Ester Group (Zone C).

Zone A: The Morpholine Core (Conformation & Chirality)

The morpholine ring predominantly adopts a chair conformation.

- **Unsubstituted Ring:** Provides a compact, polar-hydrophobic balance (ClogP ~ -0.86 for morpholine itself).
- **C2/C3 Substitution:** Introducing substituents (e.g., methyl, hydroxymethyl) at C2 or C3 creates chirality and restricts conformational flexibility.
 - **Insight:** In Dopamine D4 antagonists, (S)-2-substitution is often critical for potency, as it directs the vector of the attached groups into specific hydrophobic pockets of the receptor.
 - **Stereoelectronic Effect:** Substituents at C2 (adjacent to Oxygen) vs. C3 (adjacent to Nitrogen) have vastly different impacts on the ring pucker and the orientation of the N-carboxylate vector.

Zone B: The Carbamate Linker (Electronic Masking)

The N-acylation transforms the amine from a hydrogen bond donor/acceptor (at physiological pH) to a pure acceptor.

- **Metabolic Stability:** The carbamate is generally more stable to hydrolysis than the corresponding ester but less stable than an amide.
- **Enzyme Inhibition:** In serine hydrolase inhibitors (e.g., FAAH), this carbamate can act as a "warhead," carbamoylating the active site serine. The reactivity is tuned by the leaving group ability of the morpholine (poor) vs. the R-O group.

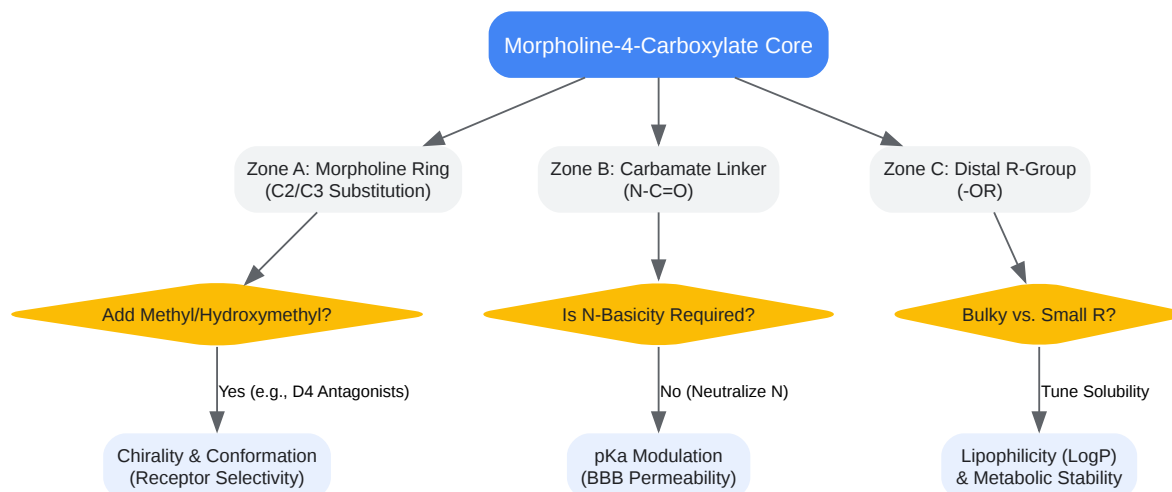
Zone C: The Distal R-Group (Lipophilicity & Sterics)

The "R" group of the carboxylate (-COOR) is the primary lever for tuning LogP.

- **Alkyl Groups (Methyl, Ethyl):** Lower molecular weight, used to cap the nitrogen and reduce polarity without adding significant bulk.
- **Bulky Groups (t-Butyl, Benzyl):**
 - t-Butyl (Boc): often used as a protecting group but also increases lipophilicity significantly, potentially improving membrane permeability in early leads.
 - Bioactive Moieties:^{[4][5][6]} R can be a drug scaffold itself, where the morpholine-carboxylate acts as a solubilizing "cap."

Visualization: SAR Logic Flow

The following diagram illustrates the decision-making process when optimizing morpholine-4-carboxylates.



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Figure 1: SAR Decision Tree for Morpholine-4-Carboxylate Optimization. This logic flow guides the medicinal chemist through the three zones of modification.

Synthetic Pathways[6][7][8]

Robust synthesis is the backbone of any SAR campaign. Two primary methods are recommended: the classical Chloroformate Method (for library generation) and the Green Carbonate Method (for scale-up).

Method A: Chloroformate Coupling (Standard)

This method is preferred for generating diverse libraries due to the commercial availability of various chloroformates.

Reaction:

Protocol 1: General Synthesis of Morpholine-4-Carboxylates

- Setup: Charge a round-bottom flask with Morpholine (1.0 equiv) and dry Dichloromethane (DCM) [0.2 M].

- Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv). Cool to 0°C under N₂ atmosphere.
- Addition: Dropwise add the appropriate Alkyl Chloroformate (1.1 equiv) over 15 minutes.
- Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
- Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted morpholine/base), then sat. NaHCO₃, then Brine.
- Purification: Dry over Na₂SO₄, concentrate. Purify via flash column chromatography if necessary (often quantitative yield without chromatography).

Method B: Dimethyl Carbonate (DMC) Methylation (Green)

For the specific synthesis of Methyl morpholine-4-carboxylate, DMC is a non-toxic alternative to methyl chloroformate.

Reaction:

Note: This reaction often requires a catalyst (e.g., ionic liquids or basic catalysts) and reflux conditions, as DMC is less reactive than chloroformates.

Key Experimental Data & Validation

When evaluating these derivatives, quantitative data is essential. Below is a summary of expected physicochemical shifts based on R-group modification.

Table 1: Physicochemical Impact of R-Group Variation

Compound	R-Group	ClogP (Calc)	pKa (Conj. Acid)	Metabolic Stability (HLM)	Application Note
Morpholine	H (Amine)	-0.86	8.36	Low (N-oxidation)	Parent heterocycle
MMC	Methyl	-0.20	Neutral	High	Polar capping group
EMC	Ethyl	0.15	Neutral	High	Standard prodrug moiety
BMC	t-Butyl	1.45	Neutral	High	Lipophilic, bulky (Boc)
BnMC	Benzyl	1.80	Neutral	Moderate	UV-active, cleavable

Data Source: Calculated via ChemAxon / PubChem Computed Properties.

Protocol 2: Microsomal Stability Assay (Validation)

To verify the stability of the carbamate linkage (Zone B) against esterases and oxidases:

- Incubation: Incubate test compound (1 μ M) with Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
- Initiation: Add NADPH-regenerating system. Incubate at 37°C.
- Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing internal standard.
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ remaining})$ vs. time.

- Target:

min indicates a stable carbamate suitable for systemic distribution.

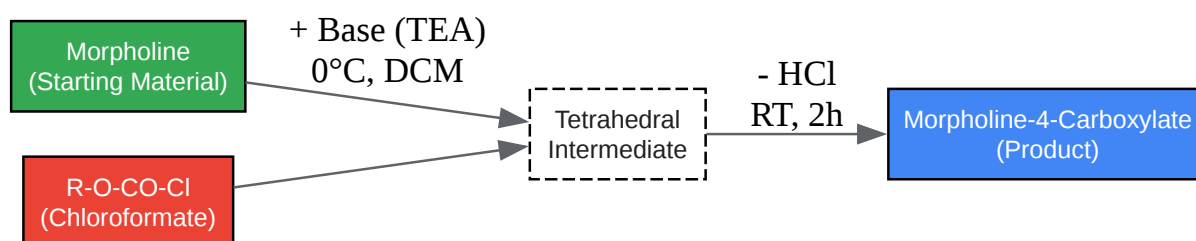
min suggests prodrug potential.

Case Study: Dopamine D4 Antagonists

A seminal application of the morpholine-4-carboxylate scaffold is found in the design of selective Dopamine D4 antagonists.[7]

- Challenge: Achieve selectivity for D4 over D2/D3 receptors.
- Solution: Utilization of (S)-2-(alkoxymethyl)morpholine-4-carboxylates.
- Mechanism: The chiral center at C2 orients the alkoxymethyl group into a specific sub-pocket. The N-carboxylate (often a t-butyl or similar bulky group in intermediates, or modified to a urea/amide in final drugs) modulates the vector of the nitrogen lone pair, preventing non-specific binding associated with the highly basic amine.
- Outcome: High affinity ($K_i < 10$ nM) and selectivity were achieved by optimizing the C2-stereocenter and the N4-substituent.

Synthesis Workflow Diagram



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Figure 2: General Synthesis Pathway via Chloroformate. This robust pathway is the industry standard for generating SAR libraries.

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